An In-depth Technical Guide on the Synthesis and Characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
An In-depth Technical Guide on the Synthesis and Characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is a well-reasoned, multi-step procedure based on analogous and well-established chemical transformations. This document is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.
Synthetic Pathway Overview
The proposed synthesis of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a two-stage process. The first stage involves the synthesis of the key intermediate, Methyl morpholine-2-carboxylate, from a readily available starting material, L-serine methyl ester hydrochloride. This is followed by the N-trifluoroacetylation of the secondary amine in the morpholine ring to yield the final product.
Caption: Synthetic workflow for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.
Experimental Protocols
Stage 1: Synthesis of Methyl morpholine-2-carboxylate
Step 1.1: N-Boc Protection of L-Serine Methyl Ester
To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added triethylamine (Et3N, 2.2 eq) dropwise. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester, which can be used in the next step without further purification.
Step 1.2: O-Alkylation of N-Boc-L-serine methyl ester
To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of 2-bromoethanol (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester.
Step 1.3: Deprotection and Intramolecular Cyclization
N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester (1.0 eq) is dissolved in DCM (10 mL/g), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl morpholine-2-carboxylate as the crude product, which can be purified by distillation or column chromatography.
Stage 2: N-Trifluoroacetylation
To a solution of Methyl morpholine-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (20 mL/g) at 0 °C, trifluoroacetic anhydride (TFAA, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product, Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. The product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Quantitative Data for the Synthesis of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
| Step | Reagent/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Hypothetical) | Yield (Hypothetical) |
| Stage 1 | |||||
| 1.1 | L-Serine methyl ester HCl | 155.58 | 1.0 | 10.0 g | - |
| Triethylamine | 101.19 | 2.2 | 14.3 mL | - | |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 15.4 g | - | |
| N-Boc-L-serine methyl ester | 219.24 | - | - | 95% | |
| 1.2 | N-Boc-L-serine methyl ester | 219.24 | 1.0 | 13.3 g | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | 1.9 g | - | |
| 2-Bromoethanol | 124.97 | 1.2 | 6.4 mL | - | |
| N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | - | - | 70% | |
| 1.3 | N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | 1.0 | 11.8 g | - |
| Trifluoroacetic Acid | 114.02 | 5.0 | 20.4 mL | - | |
| Methyl morpholine-2-carboxylate | 145.16 | - | - | 85% | |
| Stage 2 | |||||
| Methyl morpholine-2-carboxylate | 145.16 | 1.0 | 5.3 g | - | |
| Triethylamine | 101.19 | 1.5 | 7.7 mL | - | |
| Trifluoroacetic anhydride | 210.03 | 1.2 | 6.0 mL | - | |
| Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | 259.18 | - | - | 90% |
Characterization Data (Predicted)
Methyl morpholine-2-carboxylate (Intermediate)
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Appearance: Colorless to pale yellow oil.
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Molecular Formula: C₆H₁₁NO₃
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Molecular Weight: 145.16 g/mol
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¹H NMR (CDCl₃, 400 MHz): δ 4.00-3.80 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 3.70-3.55 (m, 1H, -OCH-), 3.20-2.90 (m, 4H, -NCH₂- and -NCH-), 2.50 (br s, 1H, -NH).
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¹³C NMR (CDCl₃, 101 MHz): δ 172.0 (C=O), 70.0 (-OCH₂-), 68.0 (-OCH-), 52.5 (-OCH₃), 50.0 (-NCH-), 45.0 (-NCH₂-).
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IR (neat, cm⁻¹): 3350 (N-H stretch), 2950-2850 (C-H stretch), 1740 (C=O stretch, ester), 1120 (C-O stretch).
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Mass Spectrometry (EI): m/z 145 (M⁺).
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (Final Product)
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Appearance: Colorless to pale yellow oil.
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Molecular Formula: C₈H₁₀F₃NO₄
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Molecular Weight: 259.18 g/mol
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¹H NMR (CDCl₃, 400 MHz): δ 4.50-4.30 (m, 1H, -OCH-), 4.10-3.80 (m, 4H, -OCH₂- and -NCH₂-), 3.78 (s, 3H, -OCH₃), 3.50-3.30 (m, 2H, -NCH- and one of -NCH₂-). (Note: Rotamers may be present due to the amide bond, leading to broadened or multiple signals).
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¹³C NMR (CDCl₃, 101 MHz): δ 170.0 (C=O, ester), 157.0 (q, J = 35 Hz, C=O, amide), 116.0 (q, J = 285 Hz, -CF₃), 68.0 (-OCH₂-), 67.0 (-OCH-), 53.0 (-OCH₃), 51.0 (-NCH-), 44.0 (-NCH₂-).
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¹⁹F NMR (CDCl₃, 376 MHz): δ -71 to -75 (s, -CF₃). The chemical shift of the trifluoroacetyl group can vary depending on the solvent and electronic environment.[1][2][3]
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IR (neat, cm⁻¹): 2960-2850 (C-H stretch), 1745 (C=O stretch, ester), 1695 (C=O stretch, amide), 1210, 1150 (C-F stretch).
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Mass Spectrometry (ESI): m/z 260.06 ([M+H]⁺).
Logical Relationships and Workflows
Caption: General experimental and purification workflow.
